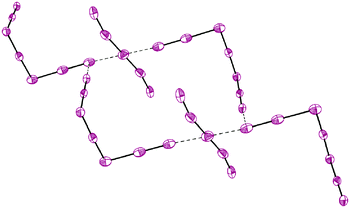Synthesis, X-ray characterization and study of new ionic complexes of 2-pyridone, obtained by oxidation with I2
New Journal of Chemistry Pub Date: 2005-03-30 DOI: 10.1039/B417828A
Abstract
The reaction of 2-pyridone (C5H5NO or PYOH) with diiodine in molar ratios of 2∶1 and 1∶2 resulted in the formation of complexes {[(PYOH)3(PYOH)+]·I3−} (1) and {{(PYOH)6·[(PYOH)2]2+}·0.5I−·1.5I7−·I2} (2), respectively. The reactions were carried out in dichloromethane solutions in air. The compounds were characterized by elemental analysis, DTA-TGA chromatography, FT-Raman, FT-IR, UV-vis and EPR spectroscopies. Crystal structures of the named complexes have been determined by X-ray diffraction at 120(1) K (1) and 293(2) K (2). Compound 1, [(C20H20N4O4)I3], monoclinic, space group C2/c, consists of a cationic PYOH+ radical species and an I3− counter anion; three neutral PYOH molecules are also bound to the complex. The crystal structure of [(C40H40N8O8)I13] (2) reveals a centrosymmetric P-1 triclinic space group containing two cationic PYOH+ species, with the anionic counterparts being one half I− and three halves I7−. Also, a neutral diiodine molecule I2 is retained by weak halogen-halogen interactions to I−, as well as six neutral PYOH ligands. The structures of 1 and 2 consist of hydrogen-bonded pyridine layers; polyiodide fragments fill the spaces between the layers, additionally kept together by a number of weak C–H⋯I interactions.


Recommended Literature
- [1] An efficient transformation of primary halides into nitriles through palladium-catalyzed hydrogen transfer reaction†
- [2] A facile synthesis of copper nanoparticles supported on an ordered mesoporous polymer as an efficient and stable catalyst for solvent-free sonogashira coupling Reactions†
- [3] Multicolor tunable highly luminescent carbon dots for remote force measurement and white light emitting diodes†
- [4] Untargeted metabolic profiling reveals potential biomarkers in myocardial infarction and its application†
- [5] Preparation of UV-curable functionalized phosphazene-containing nanotube/polyurethane acrylate nanocomposite coatings with enhanced thermal and mechanical properties†
- [6] Self-assembly and heterogeneous electron transfer properties of metallo-octacarboxyphthalocyanine complexes on gold electrode†
- [7] Residues of nortestosterone esters at injection sites.Part 2.‡ Behavioural effects†
- [8] Photo-controllable electronic switches based on azopyridine derivatives†
- [9] Non-equivalent Mn4+ doping into A2NaScF6 (A = K, Rb, Cs) hosts toward short fluorescence lifetime for backlight display application†
- [10] Standardized extracts from black bean coats (Phaseolus vulgaris L.) prevent adverse cardiac remodeling in a murine model of non-ischemic cardiomyopathy










